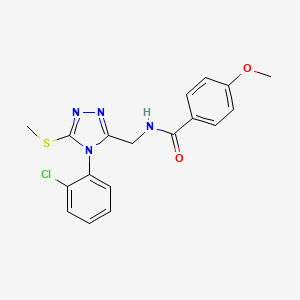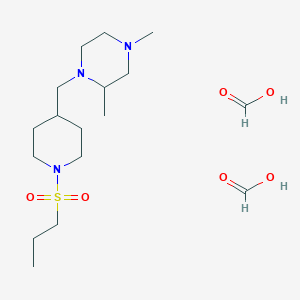
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that can be used to selectively damage noradrenergic neurons in the brain. This compound has been used in various studies to investigate the role of noradrenaline in different physiological and pathological processes.
Mecanismo De Acción
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate selectively damages noradrenergic neurons in the brain by binding to the noradrenaline transporter and inducing oxidative stress. This leads to the degeneration of noradrenergic neurons and a decrease in noradrenaline levels in the brain.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the brain caused by this compound has been shown to have various biochemical and physiological effects. These effects include alterations in the activity of the hypothalamic-pituitary-adrenal axis, changes in the expression of various neurotransmitters and neuropeptides, and alterations in behavior and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate in scientific research has several advantages and limitations. One advantage is that this compound selectively targets noradrenergic neurons, which allows researchers to investigate the specific role of noradrenaline in different physiological and pathological processes. However, the use of this compound also has several limitations, including the potential for off-target effects and the fact that the depletion of noradrenaline in the brain can have complex and varied effects on different physiological functions.
Direcciones Futuras
There are several future directions for research involving 2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate. One direction is to investigate the role of noradrenaline in different pathological conditions, such as depression, anxiety, and addiction. Another direction is to explore the potential therapeutic applications of this compound in the treatment of these conditions. Additionally, further research is needed to fully understand the complex effects of noradrenaline depletion on different physiological functions and to develop more selective and effective neurotoxins for use in scientific research.
Métodos De Síntesis
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate can be synthesized using a multi-step process that involves the reaction of piperazine with piperidine, followed by the addition of propylsulfonyl chloride and finally the formation of the diformate salt. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate has been widely used in scientific research to investigate the role of noradrenaline in different physiological and pathological processes. This compound has been used to selectively damage noradrenergic neurons in the brain, which has allowed researchers to study the effects of noradrenaline depletion on various behaviors and physiological functions.
Propiedades
IUPAC Name |
2,4-dimethyl-1-[(1-propylsulfonylpiperidin-4-yl)methyl]piperazine;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2S.2CH2O2/c1-4-11-21(19,20)18-7-5-15(6-8-18)13-17-10-9-16(3)12-14(17)2;2*2-1-3/h14-15H,4-13H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULWJDXXFFCCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
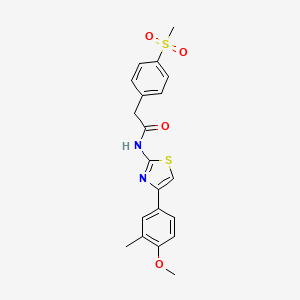
![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)

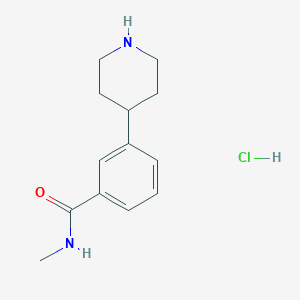
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
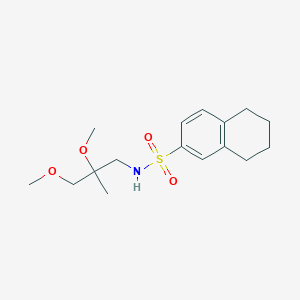
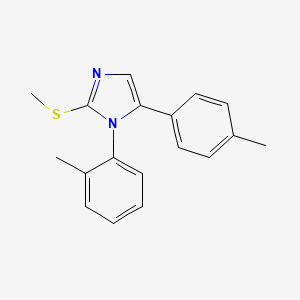
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)
![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)

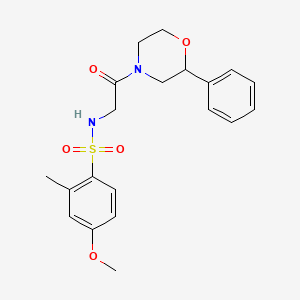
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)
